丁酰溴

描述

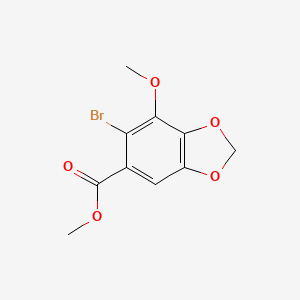

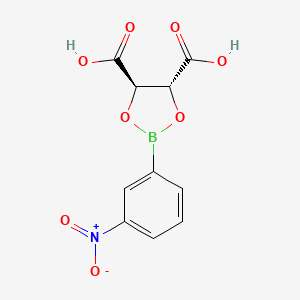

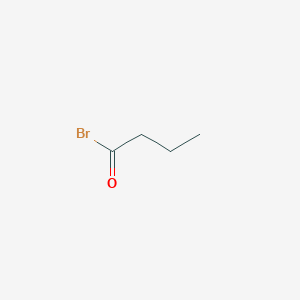

Butanoyl Bromide, also known as Butyryl Bromide, is an organic compound with the molecular formula C4H7BrO . It is a derivative of carboxylic acid where the -OH group is replaced by a bromine atom .

Synthesis Analysis

Butanoyl Bromide can be synthesized from butanoic acid. The -OH group in the acid is replaced by a bromine atom to form Butanoyl Bromide . A Grignard reagent is formed by the reaction of magnesium metal with an organic halide in diethyl ether. The halide can be iodine (most reactive), bromine, or chlorine (least reactive) .Molecular Structure Analysis

The molecular structure of Butanoyl Bromide consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The acyl group is a hydrocarbon group attached to a carbon-oxygen double bond .Chemical Reactions Analysis

Butanoyl Bromide can undergo elimination reactions via the E2 mechanism . In this mechanism, a base-induced elimination seems to be the only plausible reaction remaining for this combination of reactants .Physical And Chemical Properties Analysis

Butanoyl Bromide is a colorless, fuming liquid . It has a strong smell that originates from the reactions between the compound and water vapor in the air . It does not dissolve in water because it reacts (often violently) with it to produce carboxylic acids and hydrogen halides .科学研究应用

对胃排空和幽门运动活动的影响

丁酰溴,特别是环托溴铵,已对其对胃排空和幽门运动活动的影响进行了研究。Stacher 等人 (1984) 的一项研究发现,环托溴铵延缓健康男性的胃排空并降低收缩幅度,而不影响幽门收缩的频率和传播速度 (Stacher 等人,1984 年)。

法医和医学的重要性

Oliveira 等人 (2009) 的研究探讨了丁基东莨菪碱溴化物对大头金蝇(在巴西的法医和医学背景中很重要的食腐蝇物种)发育的影响。研究发现,接触该药物的幼虫发育速度降低,体重和长度变小 (Oliveira 等人,2009 年)。

对肠壁的抗胆碱能作用

Pomeroy 和 Rand (1969) 研究了 N-丁基东莨菪碱溴化物对豚鼠肠壁的影响。该药物以低浓度快速作用,当施用于回肠浆膜表面时,可消除蠕动活动和对跨膜刺激的反应 (Pomeroy 和 Rand,1969 年)。

在分光光度测定中的应用

Hasan 和 Jabbar 在 2022 年的一项研究中描述了使用银纳米粒子作为比色探针,对药物制剂中的丁基东莨菪碱溴化物进行分光光度测定。该方法为识别片剂样品中的药物提供了一种简单且准确的方法 (Hasan 和 Jabbar,2022 年)。

对分娩持续时间和结果的影响

已对丁基东莨菪碱溴化物对分娩的影响进行了研究。Barau 等人 (2018) 和 Raghavan (2008) 的研究发现,丁基东莨菪碱溴化物不会显着缩短分娩时间或影响胎儿-母亲结局 (Barau 等人,2018 年), (Raghavan,2008 年)。

抗糖尿病药物的合成

Nazir 等人 (2018) 专注于使用丁酰溴衍生物合成抗糖尿病药物。他们研究了吲哚基丁酸转化为各种化合物,并评估了它们的抗糖尿病潜力,表明了糖尿病治疗进一步研究的一个有希望的途径 (Nazir 等人,2018 年)。

作用机制

安全和危害

未来方向

The presence of organic material at the ocean surface calls for an assessment of the impact of often surface-active organic compounds on the interfacial density of halide ions . This has implications for halogen activation processes specifically when oxidants interact with halide ions at the aqueous solution–air interfaces of the ocean surface or sea spray aerosol particles .

属性

IUPAC Name |

butanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXZYPFCFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468738 | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-82-6 | |

| Record name | Butanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。